Cas no 2097962-53-1 (2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid)

2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid is a heterocyclic compound featuring a morpholine-substituted pyridazine core linked to an acetic acid moiety via an ether bridge. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical research. The morpholine group enhances solubility and bioavailability, while the pyridazine ring offers a stable scaffold for further derivatization. The acetic acid functionality allows for easy conjugation or salt formation, broadening its applicability in synthesis. Its balanced physicochemical properties make it a promising intermediate for developing bioactive molecules, particularly in kinase inhibitor design and other therapeutic agents. The compound's well-defined structure ensures reproducibility in research applications.
2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid structure
2097962-53-1 structure
Product name:2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid
CAS No:2097962-53-1
MF:C10H13N3O4
Molecular Weight:239.227922201157
CID:5723432
PubChem ID:91812151

2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • AKOS026713709
    • F1967-2514
    • 2097962-53-1
    • 2-(5-morpholin-4-ylpyridazin-3-yl)oxyacetic acid
    • 2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
    • Acetic acid, 2-[[5-(4-morpholinyl)-3-pyridazinyl]oxy]-
    • 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid
    • インチ: 1S/C10H13N3O4/c14-10(15)7-17-9-5-8(6-11-12-9)13-1-3-16-4-2-13/h5-6H,1-4,7H2,(H,14,15)
    • InChIKey: LWIIHVWOWQAWAV-UHFFFAOYSA-N
    • SMILES: O1CCN(C2=CN=NC(=C2)OCC(=O)O)CC1

計算された属性

  • 精确分子量: 239.09060590g/mol
  • 同位素质量: 239.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 84.8Ų

じっけんとくせい

  • 密度みつど: 1.372±0.06 g/cm3(Predicted)
  • Boiling Point: 544.0±50.0 °C(Predicted)
  • 酸度系数(pKa): 2.11±0.10(Predicted)

2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1967-2514-0.25g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1 95%+
0.25g
$597.0 2023-09-06
TRC
M161971-100mg
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1
100mg
$ 160.00 2022-06-04
TRC
M161971-1g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1
1g
$ 955.00 2022-06-04
Life Chemicals
F1967-2514-10g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1 95%+
10g
$2785.0 2023-09-06
Life Chemicals
F1967-2514-2.5g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1 95%+
2.5g
$1326.0 2023-09-06
TRC
M161971-500mg
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1
500mg
$ 615.00 2022-06-04
Life Chemicals
F1967-2514-1g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1 95%+
1g
$663.0 2023-09-06
Life Chemicals
F1967-2514-5g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1 95%+
5g
$1989.0 2023-09-06
Life Chemicals
F1967-2514-0.5g
2-((5-morpholinopyridazin-3-yl)oxy)acetic acid
2097962-53-1 95%+
0.5g
$629.0 2023-09-06

2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid 関連文献

2-((5-Morpholinopyridazin-3-yl)oxy)acetic acidに関する追加情報

Introduction to 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid (CAS No. 2097962-53-1)

2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid (CAS No. 2097962-53-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of diseases involving metabolic disorders and inflammation.

The molecular structure of 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid consists of a morpholine ring fused to a pyridazine moiety, with an acetic acid group attached to the oxygen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable candidate for drug development. The morpholine ring contributes to the compound's solubility and stability, while the pyridazine moiety is known for its bioactive properties, including anti-inflammatory and antiviral activities.

Recent studies have highlighted the potential of 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid in modulating key signaling pathways involved in metabolic disorders. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of certain enzymes implicated in glucose metabolism, thereby reducing blood glucose levels. This finding suggests its potential as a therapeutic agent for diabetes management.

In addition to its metabolic effects, 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid has also shown promise in reducing inflammation. A study conducted by a team at the University of California, San Francisco, revealed that this compound significantly downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory property makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid have been extensively studied to ensure its suitability for clinical applications. Preclinical trials have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a relatively long half-life, which may facilitate once-daily dosing regimens in clinical settings.

To further explore its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid. These trials are focusing on various indications, including type 2 diabetes mellitus and chronic inflammatory conditions. Early results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for more advanced clinical studies.

The development of 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid as a therapeutic agent is part of a broader trend in pharmaceutical research aimed at identifying novel compounds with multifaceted biological activities. By targeting multiple pathways simultaneously, these compounds offer the potential for more effective and personalized treatment options for patients suffering from complex diseases.

In conclusion, 2-((5-Morpholinopyridazin-3-yl)oxy)acetic acid (CAS No. 2097962-53-1) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various medical conditions.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.